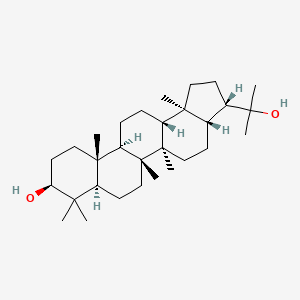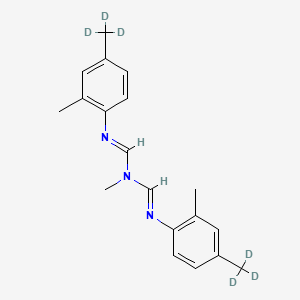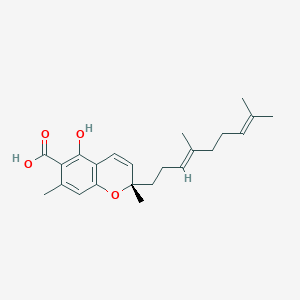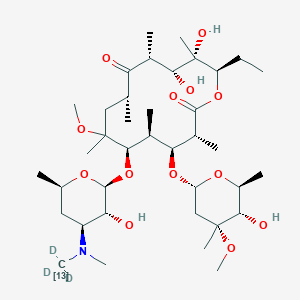
Hopane-3β,22-二醇
描述
Synthesis Analysis
Hopane-3beta,22-diol and its derivatives are synthesized through biological pathways in plants and microorganisms. For instance, a novel hopanoid triterpene, (22S)-6-O-acetyl-21betaH-hopane-3beta,6beta,22,29-tetraol, was isolated from oakmoss (Evernia prunastri), highlighting the natural synthesis and diversity of hopanoids in nature (Lutnaes, Bruun, & Kjøsen, 2004).
Molecular Structure Analysis
Hopane-3beta,22-diol's molecular structure is characterized by detailed spectroscopic analysis, including NMR, MS, and IR spectroscopy. These methods allow for the elucidation of the compound's complex molecular framework, distinguishing it from other hopanoids and aiding in understanding its biological and geochemical functions.
Chemical Reactions and Properties
Hopane-3beta,22-diol undergoes various chemical reactions, including biodegradation in natural environments. It can be altered during the advanced stages of biodegradation, converting to different products or undergoing selective removal. This process highlights the compound's resilience and the complexity of its interactions in nature (Requejo & Halpern, 1989).
Physical Properties Analysis
The physical properties of hopane-3beta,22-diol, such as its melting point, solubility, and crystalline structure, are influenced by its molecular configuration. These properties are crucial for its identification and quantification in both laboratory and natural settings.
Chemical Properties Analysis
Hopane-3beta,22-diol's chemical properties, including its reactivity and stability, are defined by its molecular structure. Its resistance to microbial degradation makes it a valuable biomarker for geochemical studies, correlating oil samples to their source rocks and understanding biodegradation processes in petroleum reservoirs (Peters et al., 1996).
科学研究应用
抗应激特性
Hopane-3β,22-二醇参与了烟曲霉的抗应激特性 {svg_1}. 该化合物是富米霍帕苷A生物合成基因簇的一部分,富米霍帕苷A是一种罕见的真菌型藿烷类三萜糖苷 {svg_2}.
膜脂
藿烷类化合物,包括Hopane-3β,22-二醇,存在于多种细菌的膜中 {svg_3}. 它们类似于甾醇,并留下了广泛的分子化石记录 {svg_4}.
植物-细菌相互作用
藿烷类脂类,包括Hopane-3β,22-二醇,在植物-细菌相互作用中发挥作用 {svg_5}. 它们存在于多种细菌中,以及少数地衣和植物中 {svg_6}.
4. 膜流动性和渗透性的调节与真核甾醇类似,藿烷类化合物是平面多环烃,含有五个环,而甾醇含有四个环,它们具有多种极性和非极性侧链 {svg_7}. 这两种脂类都调节膜的流动性和渗透性 {svg_8}.
化石记录
藿烷类化合物留下了广泛的分子化石记录 {svg_9}. 它们最初是由石油地质学家发现的 {svg_10}.
地衣衍生物
安全和危害
未来方向
作用机制
Target of Action
Hopane-3beta,22-diol, also known as compound 74, is a hopane isolated from A. mariesii
Mode of Action
It is known that the compound is a product of the biosynthesis of fumihopaside a in aspergillus fumigatus .
Biochemical Pathways
The biosynthetic pathway of Hopane-3beta,22-diol involves the cyclization of the hopene skeleton by a fungal squalene hopane cyclase named AfumA. This process also involves a cytochrome P450 and a UDP-glycosyltransferase .
Result of Action
fumigatus against heat or ultraviolet stress .
Action Environment
mariesii, suggesting that the compound’s production and action may be influenced by the environmental conditions suitable for this organism .
生化分析
Biochemical Properties
Hopane-3beta,22-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in oxidative reactions . These interactions suggest that Hopane-3beta,22-diol may participate in the regulation of oxidative stress and metabolic processes. Additionally, it has been identified as a component of the biosynthetic gene cluster for fumihopaside A in Aspergillus fumigatus, indicating its involvement in secondary metabolite production .
Cellular Effects
Hopane-3beta,22-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, hopanoids like Hopane-3beta,22-diol are known to modulate membrane fluidity and permeability, similar to the role of sterols in eukaryotic cells . This modulation can impact cell signaling pathways and gene expression by altering the physical properties of the cell membrane. Furthermore, Hopane-3beta,22-diol has been shown to have antistress properties in Aspergillus fumigatus, suggesting its potential role in stress response mechanisms .
Molecular Mechanism
The molecular mechanism of Hopane-3beta,22-diol involves its binding interactions with various biomolecules. It has been shown to interact with cytochrome P450 oxidoreductase, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, Hopane-3beta,22-diol may act as an enzyme inhibitor or activator, influencing the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hopane-3beta,22-diol can change over time due to its stability and degradation. Studies have shown that hopanoids, including Hopane-3beta,22-diol, are relatively stable compounds that can persist in various environmental conditions . Their long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types being studied. In vitro and in vivo studies have demonstrated that Hopane-3beta,22-diol can influence cellular processes over extended periods, suggesting its potential for long-term applications in research .
Dosage Effects in Animal Models
The effects of Hopane-3beta,22-diol in animal models can vary with different dosages. Studies have shown that at lower doses, Hopane-3beta,22-diol may exhibit beneficial effects on cellular function and stress response mechanisms . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects have been observed in these studies, indicating that the compound’s impact on cellular processes is dose-dependent .
Metabolic Pathways
Hopane-3beta,22-diol is involved in various metabolic pathways, including those related to the biosynthesis of isoprenoids and other secondary metabolites . It interacts with enzymes such as cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in the metabolism of lipids and other organic compounds . These interactions can affect metabolic flux and the levels of metabolites within the cell, highlighting the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of Hopane-3beta,22-diol within cells and tissues involve interactions with specific transporters and binding proteins. In bacterial cells, hopanoids like Hopane-3beta,22-diol are incorporated into the cell membrane, where they modulate membrane fluidity and permeability . This localization can influence the compound’s distribution within the cell and its accumulation in specific cellular compartments. Additionally, the presence of binding proteins may facilitate the transport of Hopane-3beta,22-diol to different tissues and organs .
Subcellular Localization
Hopane-3beta,22-diol is primarily localized in the cell membrane, where it exerts its effects on membrane fluidity and permeability . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of Hopane-3beta,22-diol in the cell membrane can impact its activity and function, influencing various cellular processes and biochemical reactions .
属性
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXMEOWJVTJJE-DTXRQUTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






